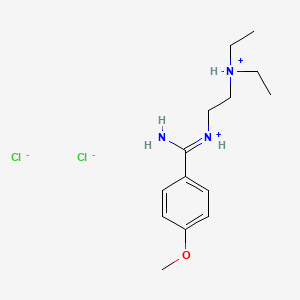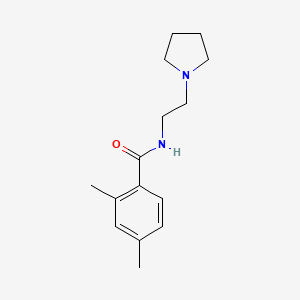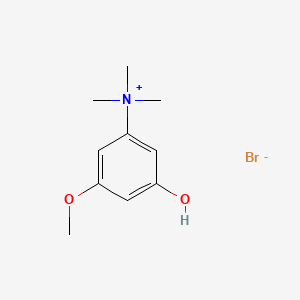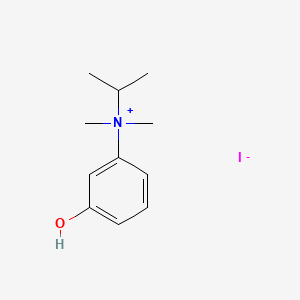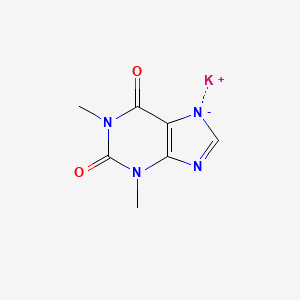
potassium 1,3-dimethyl-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is a chemical compound with the molecular formula C7H8N4O2K. It is a derivative of xanthine and is known for its various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, typically involves the reaction of theobromine with potassium hydroxide. Theobromine is first dissolved in ethanol, and then potassium hydroxide is added to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of the potassium salt of theobromine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the xanthine core.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Wissenschaftliche Forschungsanwendungen
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various xanthine derivatives.
Biology: The compound is studied for its effects on cellular processes and enzyme activity.
Medicine: Research explores its potential therapeutic applications, including its role as a bronchodilator and diuretic.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This mechanism is similar to that of other xanthine derivatives, such as caffeine and theophylline. The increased cyclic AMP levels result in various physiological effects, including bronchodilation and diuresis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Theobromine: A naturally occurring xanthine derivative found in cocoa beans.
Theophylline: Another xanthine derivative used as a bronchodilator.
Uniqueness
3,7-Dihydro-1,3-dimethyl-1H-purine-2,6-dione, potassium salt, is unique due to its specific potassium salt form, which can influence its solubility and bioavailability compared to other xanthine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
57533-87-6 |
|---|---|
Molekularformel |
C7H7KN4O2 |
Molekulargewicht |
218.25 g/mol |
IUPAC-Name |
potassium;1,3-dimethylpurin-7-ide-2,6-dione |
InChI |
InChI=1S/C7H8N4O2.K/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;/h3H,1-2H3,(H,8,9,12);/q;+1/p-1 |
InChI-Schlüssel |
WEKMRFVKZNZBAH-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)[N-]C=N2.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)



